Ethyl-5-(4-methoxy-d3-2,3,6-trimethylphenyl)-3-methyl-2,4-pentadienoate(cis/trans Mixture)
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Overview
Description
Ethyl-5-(4-methoxy-d3-2,3,6-trimethylphenyl)-3-methyl-2,4-pentadienoate (cis/trans Mixture) is a complex organic compound characterized by its unique structural features
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl-5-(4-methoxy-d3-2,3,6-trimethylphenyl)-3-methyl-2,4-pentadienoate typically involves multi-step organic reactions. The process begins with the preparation of the starting materials, followed by a series of reactions to form the desired product. Key steps may include:
Formation of the Phenyl Ring: The phenyl ring with methoxy and trimethyl substituents is synthesized through electrophilic aromatic substitution reactions.
Esterification: The ester functional group is introduced via esterification reactions, often using reagents like ethyl alcohol and acid catalysts.
Diene Formation: The pentadienoate structure is formed through a series of condensation reactions, involving the coupling of appropriate intermediates.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl-5-(4-methoxy-d3-2,3,6-trimethylphenyl)-3-methyl-2,4-pentadienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions may yield alcohols or alkanes.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Acid or base catalysts for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Ethyl-5-(4-methoxy-d3-2,3,6-trimethylphenyl)-3-methyl-2,4-pentadienoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl-5-(4-methoxy-d3-2,3,6-trimethylphenyl)-3-methyl-2,4-pentadienoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Modulating Receptor Activity: Interacting with cellular receptors to influence signaling pathways.
Altering Gene Expression: Affecting the transcription and translation of specific genes.
Comparison with Similar Compounds
Ethyl-5-(4-methoxy-d3-2,3,6-trimethylphenyl)-3-methyl-2,4-pentadienoate can be compared with other similar compounds, such as:
Ethyl-5-(4-methoxy-2,3,6-trimethylphenyl)-3-methyl-2,4-pentadienoate: Lacks the deuterium substitution.
Methyl-5-(4-methoxy-2,3,6-trimethylphenyl)-3-methyl-2,4-pentadienoate: Has a methyl ester instead of an ethyl ester.
Ethyl-5-(4-hydroxy-2,3,6-trimethylphenyl)-3-methyl-2,4-pentadienoate: Contains a hydroxy group instead of a methoxy group.
The uniqueness of Ethyl-5-(4-methoxy-d3-2,3,6-trimethylphenyl)-3-methyl-2,4-pentadienoate lies in its specific structural features and the presence of deuterium, which may influence its chemical and biological properties.
Properties
CAS No. |
1185247-60-2 |
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Molecular Formula |
C18H24O3 |
Molecular Weight |
291.405 |
IUPAC Name |
ethyl (4E)-3-methyl-5-[2,3,6-trimethyl-4-(trideuteriomethoxy)phenyl]penta-2,4-dienoate |
InChI |
InChI=1S/C18H24O3/c1-7-21-18(19)10-12(2)8-9-16-13(3)11-17(20-6)15(5)14(16)4/h8-11H,7H2,1-6H3/b9-8+,12-10?/i6D3 |
InChI Key |
BONIYDFKKJJFBB-OOTZMUOKSA-N |
SMILES |
CCOC(=O)C=C(C)C=CC1=C(C(=C(C=C1C)OC)C)C |
Synonyms |
5-(4-Methoxy-d3-2,3,6-trimethylphenyl)-3-methyl-2,4-pentadienoic Acid Ethyl Ester; |
Origin of Product |
United States |
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